molecular formula C30H38N2O5 B10882081 Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate

Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate

Cat. No.: B10882081
M. Wt: 506.6 g/mol
InChI Key: UIEOGFKDGCQMAW-RFBIWTDZSA-N
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Description

Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation.

    Attachment of the Dibutylamino Group: The dibutylamino group is attached through nucleophilic substitution.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dibutylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{3-benzoyl-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate
  • Methyl 4-{3-benzoyl-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate

Uniqueness

Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C30H38N2O5

Molecular Weight

506.6 g/mol

IUPAC Name

methyl 4-[(3Z)-1-[3-(dibutylamino)propyl]-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C30H38N2O5/c1-4-6-18-31(19-7-5-2)20-11-21-32-26(22-14-16-24(17-15-22)30(36)37-3)25(28(34)29(32)35)27(33)23-12-9-8-10-13-23/h8-10,12-17,26,33H,4-7,11,18-21H2,1-3H3/b27-25-

InChI Key

UIEOGFKDGCQMAW-RFBIWTDZSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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